molecular formula C16H10BrFN2O4 B12988758 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide

5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide

Cat. No.: B12988758
M. Wt: 393.16 g/mol
InChI Key: KFCCJTMIPMZLES-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a fluorophenyl group, a nitro group, and a benzofuran ring

Preparation Methods

The synthesis of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide involves several steps, including coupling reactions, Friedel-Craft reactions, and reduction reactions. One common method involves the coupling of 2-bromothiophene and p-bromofluorobenzene to obtain 2-(4-fluorophenyl)thiophene. This intermediate then undergoes a Friedel-Craft reaction with 2-methyl-5-bromobenzoic acid to form 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thienyl ketone. Finally, a reduction reaction is performed to obtain the desired compound .

Chemical Reactions Analysis

5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grignard reagents, palladium catalysts, and hydrochloric acid. For example, the compound can undergo a reduction reaction using sodium borohydride (NaBH4) and aluminum chloride (AlCl3) to yield specific products .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. . Additionally, its unique structure makes it a valuable compound for studying various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an antidiabetic agent, it inhibits the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys. By inhibiting this protein, the compound helps to lower blood glucose levels in patients with type 2 diabetes .

Comparison with Similar Compounds

5-Bromo-2-(4-fluorophenyl)-N-methyl-6-nitrobenzofuran-3-carboxamide can be compared with other similar compounds such as 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene and 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene. These compounds share similar structural features but differ in their specific functional groups and applications. For example, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is also used as an antidiabetic agent and serves as an intermediate in the synthesis of Canagliflozin .

Properties

Molecular Formula

C16H10BrFN2O4

Molecular Weight

393.16 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)-N-methyl-6-nitro-1-benzofuran-3-carboxamide

InChI

InChI=1S/C16H10BrFN2O4/c1-19-16(21)14-10-6-11(17)12(20(22)23)7-13(10)24-15(14)8-2-4-9(18)5-3-8/h2-7H,1H3,(H,19,21)

InChI Key

KFCCJTMIPMZLES-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)Br)[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

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